2-Amino-4-isopropoxyquinoline
Description
2-Amino-4-isopropoxyquinoline is a substituted quinoline derivative characterized by an amino group at the 2-position and an isopropoxy group at the 4-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological applications, particularly in antimalarial and anticancer research, where substituent positioning and electronic effects critically influence activity .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-propan-2-yloxyquinolin-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)15-11-7-12(13)14-10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
IHLOIMORUVNXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC2=CC=CC=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Amino-4-isopropoxyquinoline with structurally related quinoline derivatives, focusing on substituent effects, synthesis, and inferred biological implications.
Substituent Positioning and Electronic Effects
- 4-Isopropoxy group: The bulky isopropoxy substituent at position 4 enhances lipophilicity, which may improve membrane permeability compared to smaller groups (e.g., methoxy or chloro).
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): 4-Amino group: A hallmark of antimalarial 4-aminoquinolines (e.g., chloroquine), this group facilitates heme binding in parasites. Position 4 substitution is critical for classical antimalarial activity . Chlorophenyl and methoxyphenyl groups: These substituents at positions 2 and 3 add steric bulk and modulate electronic properties, as evidenced by its melting point (223–225°C) and synthetic use of PdCl₂ catalysts .
Physicochemical Properties
- Lipophilicity: The isopropoxy group in this compound likely increases logP compared to methoxy or amino-substituted analogs, favoring passive diffusion across biological membranes.
- Solubility: Amino groups generally enhance aqueous solubility, but the bulky isopropoxy group may counterbalance this effect, reducing polarity.
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